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molecular formula C15H20O3 B8352338 2-(3-Methoxybenzyl)cyclohexanecarboxylic acid

2-(3-Methoxybenzyl)cyclohexanecarboxylic acid

Cat. No. B8352338
M. Wt: 248.32 g/mol
InChI Key: ARAKUYVVLFAECO-UHFFFAOYSA-N
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Patent
US06025375

Procedure details

A solution of 1-cyano-2-[(3-methoxyphenyl)methyl]-cyclohexane (3.60 g) and potassium hydroxide (2.82 g) in ethyleneglycol (12.3 ml) was refluxed for 5 hours, cooled to room temperature, and diluted with water and 5% sodium hydroxide aqueous solution. The resulting mixture was washed three times with diethyl ether, acidified with conc. hydrochloric acid, and extracted with diethyl ether. The extract was dried over magnesium sulfate and evaporated in vacuo to give 2-[(3-methoxyphenyl)-methyl]cyclohexanecarboxylic acid (3.11 g) as an oil.
Name
1-cyano-2-[(3-methoxyphenyl)methyl]-cyclohexane
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3]1[CH2:8][CH2:7][CH2:6]C[CH:4]1[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=1)#N.[OH-:18].[K+].[CH2:20]([OH:23])[CH2:21]O>O.[OH-].[Na+]>[CH3:17][O:16][C:12]1[CH:11]=[C:10]([CH2:9][CH:4]2[CH2:3][CH2:8][CH2:7][CH2:6][CH:21]2[C:20]([OH:23])=[O:18])[CH:15]=[CH:14][CH:13]=1 |f:1.2,5.6|

Inputs

Step One
Name
1-cyano-2-[(3-methoxyphenyl)methyl]-cyclohexane
Quantity
3.6 g
Type
reactant
Smiles
C(#N)C1C(CCCC1)CC1=CC(=CC=C1)OC
Name
Quantity
2.82 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting mixture was washed three times with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CC1C(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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